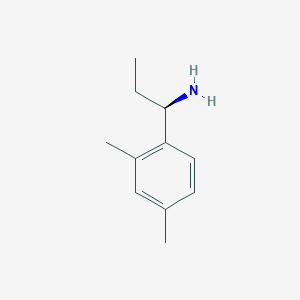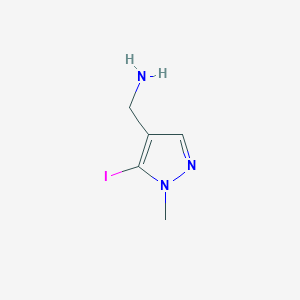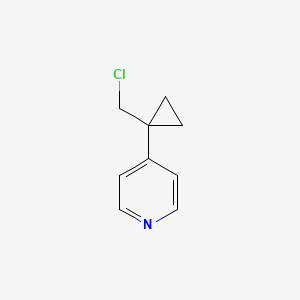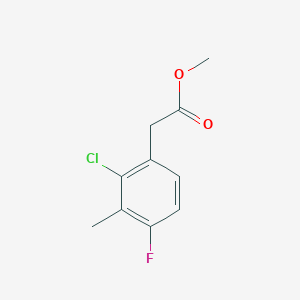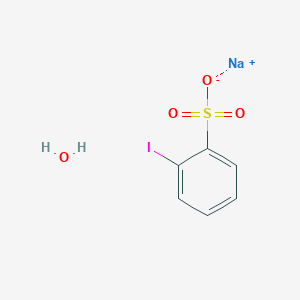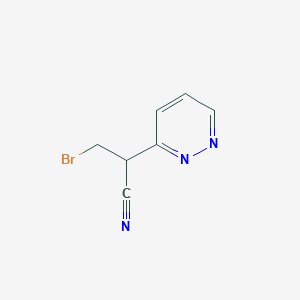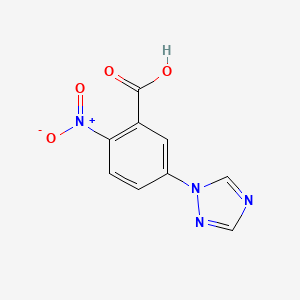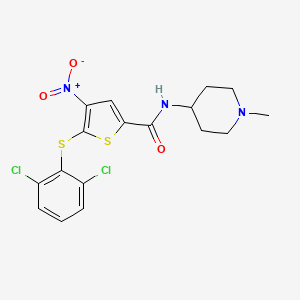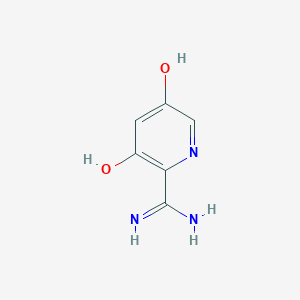
(5-iodo-1H-iMidazol-2-yl)Methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-iodo-1H-iMidazol-2-yl)Methanol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 5-position and a hydroxymethyl group at the 2-position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-iodo-1H-iMidazol-2-yl)Methanol typically involves the iodination of an imidazole precursor followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 1-methyl-1H-imidazole with sodium hydroxide or potassium hydroxide to form the corresponding imidazole salt. This salt is then reacted with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (5-iodo-1H-iMidazol-2-yl)Methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated imidazole derivative.
Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products:
Oxidation: Formation of (5-iodo-1H-imidazol-2-yl)formaldehyde or (5-iodo-1H-imidazol-2-yl)carboxylic acid.
Reduction: Formation of (5-hydro-1H-imidazol-2-yl)methanol.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-iodo-1H-iMidazol-2-yl)Methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be used in the development of new pharmaceuticals targeting various biological pathways.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: Imidazole derivatives are used in the production of agrochemicals, dyes, and other functional materials. .
Mecanismo De Acción
The mechanism of action of (5-iodo-1H-iMidazol-2-yl)Methanol depends on its specific application. In biological systems, imidazole derivatives often interact with enzymes and receptors, inhibiting or modulating their activity. The iodine atom and hydroxymethyl group can enhance the compound’s binding affinity and specificity towards its molecular targets. The exact pathways and targets involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA synthesis .
Comparación Con Compuestos Similares
- 1-methyl-1H-imidazole-5-carboxaldehyde
- 1-methyl-5-nitro-1H-imidazole-2-methanol
- 4,5-dihydro-1H-imidazole-2-carboxylic acid
Comparison: (5-iodo-1H-iMidazol-2-yl)Methanol is unique due to the presence of both an iodine atom and a hydroxymethyl group. This combination of functional groups imparts distinct chemical and biological properties. Compared to other imidazole derivatives, it may exhibit enhanced reactivity in substitution reactions and improved binding affinity in biological systems. The presence of the iodine atom can also influence the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .
Propiedades
Fórmula molecular |
C4H5IN2O |
|---|---|
Peso molecular |
224.00 g/mol |
Nombre IUPAC |
(5-iodo-1H-imidazol-2-yl)methanol |
InChI |
InChI=1S/C4H5IN2O/c5-3-1-6-4(2-8)7-3/h1,8H,2H2,(H,6,7) |
Clave InChI |
LIAQQAMRANDLPN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=N1)CO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


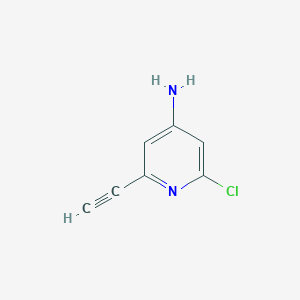
![2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B12970525.png)
